molecular formula C32H33F2N7O2 B2770300 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide CAS No. 887213-74-3

3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide

货号: B2770300
CAS 编号: 887213-74-3
分子量: 585.66
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide is a useful research compound. Its molecular formula is C32H33F2N7O2 and its molecular weight is 585.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and the implications for pharmacological applications.

Structural Overview

The compound features a triazoloquinazoline core , which is known for its diverse biological activities. The presence of various functional groups such as fluorobenzyl and piperazine derivatives enhances the compound's ability to interact with biological targets.

Structural Feature Description
Triazoloquinazoline Core Contains a triazole and quinazoline ring structure associated with anticancer and antimicrobial properties.
Fluorobenzyl Group Enhances lipophilicity and potential binding affinity to targets.
Piperazine Derivative Contributes to neuroactive properties and may influence receptor interactions.

Anticancer Activity

Research indicates that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit polo-like kinase 1 (Plk1), a target in various cancers, suggesting that our compound may also possess this capability . The inhibition of Plk1 can disrupt mitotic processes in cancer cells, leading to reduced cell proliferation.

Antimicrobial Properties

The triazole ring in the compound is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Acetylcholinesterase Inhibition

The presence of piperazine suggests potential activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Some derivatives of quinazoline have shown AChE inhibitory activity, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's . Molecular docking studies indicate that such compounds may bind effectively to both the catalytic and peripheral anionic sites of AChE .

Anti-inflammatory Effects

Preliminary studies on related compounds indicate potential anti-inflammatory activity through the inhibition of nitric oxide (NO) release and modulation of cytokine levels such as TNF-α and IL-6 . This suggests that our compound may also possess anti-inflammatory properties.

Study 1: Inhibition of Polo-like Kinase 1

A study identified a related triazoloquinazoline scaffold as an effective inhibitor of Plk1, demonstrating promising results in preclinical models. The study highlighted the importance of structural modifications in enhancing potency against cancer cells .

Study 2: Antimicrobial Screening

Another investigation into compounds with similar triazole frameworks revealed significant antibacterial activity against a range of pathogens, including resistant strains. This study emphasized the role of the triazole moiety in mediating these effects.

Study 3: Neuroprotective Potential

Research focusing on AChE inhibitors found that certain quinazoline derivatives exhibited strong inhibitory effects, comparable to established drugs like donepezil. The binding interactions were elucidated through molecular modeling techniques .

科学研究应用

Structural Characteristics

The compound features a complex structure that includes:

  • A triazoloquinazoline core , which is known for its biological activity.
  • A fluorobenzyl group that enhances lipophilicity and biological interactions.
  • A piperazine moiety , which is common in many pharmacologically active compounds.

The molecular formula is C26H27F2N5OC_{26}H_{27}F_{2}N_{5}O, with a molecular weight of approximately 487.6 g/mol. The presence of fluorine atoms contributes to the compound's unique electronic properties, potentially affecting its interaction with biological targets.

Biological Activities

Research indicates that compounds containing similar triazole and quinazoline structures exhibit a range of biological activities:

Kinase Inhibition

The triazoloquinazoline scaffold is associated with kinase inhibition, particularly targeting polo-like kinase 1 (Plk1), which is implicated in various cancers. Inhibitors derived from this scaffold have shown promising results in preclinical studies by selectively inhibiting Plk1 without significant off-target effects .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have indicated that derivatives of triazoloquinazolines can inhibit cell proliferation in cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Compounds with triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, potentially useful against resistant strains of bacteria.

Case Study 1: Inhibition of Polo-like Kinase 1

A study identified a novel class of small-molecule inhibitors based on the triazoloquinazoline scaffold that effectively inhibits Plk1 PBD. These compounds demonstrated greater than tenfold higher inhibitory activity compared to previous inhibitors, indicating their potential as therapeutic agents for Plk1-addicted cancers .

CompoundIC50 (μM)Solubility (μg/ml)
Compound A4.38 ± 0.4111.0
Compound B>50<1

Case Study 2: Antimicrobial Screening

Another study explored the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, supporting the potential use of this compound in treating infections caused by resistant bacteria.

属性

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33F2N7O2/c33-24-12-10-23(11-13-24)22-40-31(43)25-6-1-3-8-27(25)41-29(36-37-32(40)41)14-15-30(42)35-16-5-17-38-18-20-39(21-19-38)28-9-4-2-7-26(28)34/h1-4,6-13H,5,14-22H2,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRCSPXDTOPDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。